
3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is a reagent used in the preparation of rhodanine and semiconductor materials . It is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
Synthesis Analysis
Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5. Such modifications capacitate the search for new compounds with desired activity . A series of N-substituted-2-sulfanylidene-1,3-thiazolidin-4-ones were synthesized and characterized by 1H NMR, 13C NMR, FTIR, GC MS, LCMS/MS, and C,H,N,S elemental analysis .Molecular Structure Analysis
Thiazolidin-4-ones is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidin-4-one is one of the important scaffolds that has therapeutic importance. In case of its modification with other substituents, it shows a wide range of biological activities . A series of novel N-substituted-2-thioxothiazolidin-4-one derivatives were designed, synthesized, characterized, and evaluated for their antibacterial and antioxidant activity in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one include a boiling point of 145 °C (Press: 2 Torr) and a density of 1.19±0.1 g/cm3 (Predicted) .Scientific Research Applications
Anticancer Activity
3-Hexyl-2-thioxo-1,3-thiazolidin-4-one exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways, making it a candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
The compound’s thiazolidinone scaffold contributes to its anti-inflammatory activity. It modulates inflammatory mediators and suppresses pro-inflammatory cytokines. Researchers are investigating its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Antioxidant Effects
3-Hexyl-2-thioxo-1,3-thiazolidin-4-one demonstrates antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. Its unique structure allows it to act as a radical scavenger, making it relevant in oxidative stress-related diseases .
Antibacterial and Antifungal Activity
Studies have shown that this compound exhibits antibacterial and antifungal effects. It inhibits the growth of various bacterial strains and fungal pathogens. Researchers are exploring its potential as an alternative to existing antimicrobial agents .
Neuroprotective Potential
3-Hexyl-2-thioxo-1,3-thiazolidin-4-one has attracted attention for its neuroprotective properties. It may enhance neuronal survival, reduce neuroinflammation, and protect against neurodegenerative diseases. Further investigations are needed to elucidate its mechanisms and therapeutic applications .
Metal Ion Chelation
Due to its thiazolidinone moiety, this compound can chelate metal ions. Researchers have explored its ability to bind to transition metals, which could have implications in metal-based drug design or environmental remediation .
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, a class to which this compound belongs, have been extensively researched for their anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their anticancer activity .
Mode of Action
Thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation . This suggests that 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one may interact with its targets, leading to changes that inhibit the proliferation of cancer cells.
Biochemical Pathways
Thiazolidin-4-one derivatives are known to inhibit various enzymes and cell lines, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazolidine motifs, which include 3-hexyl-2-thioxo-1,3-thiazolidin-4-one, have been used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties . This suggests that the compound may have favorable ADME properties that impact its bioavailability.
Result of Action
Given the known anticancer activities of thiazolidin-4-one derivatives , it is plausible that this compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.
Action Environment
The compound’s boiling point is 145 °c (under 2 torr pressure), and it has a predicted density of 119±01 g/cm3 . These properties may influence its stability and efficacy under different environmental conditions.
Future Directions
Thiazolidin-4-ones are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The study of the biologically active heterocycles bearing thiazolidinone scaffold is a productive avenue for the development of new anticancer agents . This diversity in the biological response makes it a highly prized moiety . Therefore, future research may focus on further optimizing these thiazolidinone derivatives as more effective drug agents .
properties
IUPAC Name |
3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPASVVQQHVDHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)CSC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2435676.png)
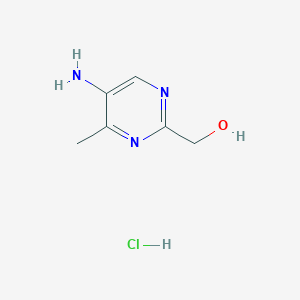
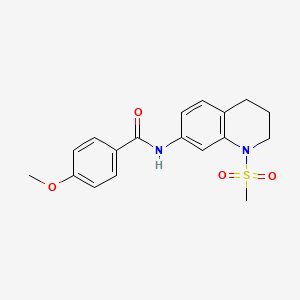
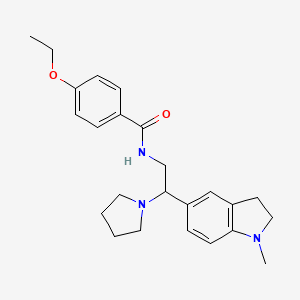
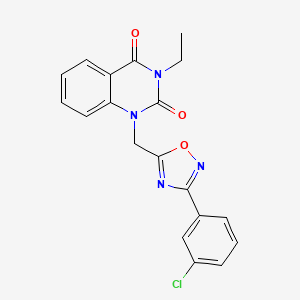
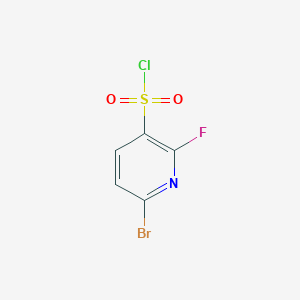
![Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2435686.png)

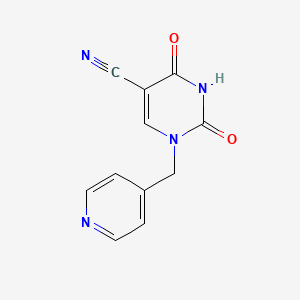
![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)
![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)